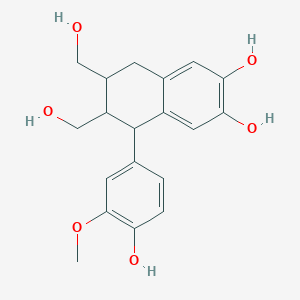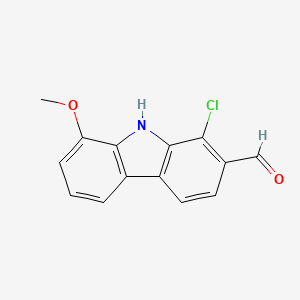
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound features a chloro group at the first position, a methoxy group at the eighth position, and an aldehyde group at the second position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by selective chlorination, methoxylation, and formylation. For instance, the Fischer indole synthesis can be employed to construct the carbazole core, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. Methoxylation can be achieved using methanol in the presence of a base, and formylation is often carried out using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-Chloro-8-methoxy-9H-carbazole-2-carboxylic acid.
Reduction: 1-Chloro-8-methoxy-9H-carbazole-2-methanol.
Substitution: 1-Amino-8-methoxy-9H-carbazole-2-carbaldehyde.
Scientific Research Applications
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-9H-carbazole-2-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Methoxy-9H-carbazole-2-carbaldehyde: Lacks the chloro group, potentially altering its pharmacokinetic properties.
1-Chloro-8-methoxy-9H-carbazole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the carbazole ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
393165-37-2 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-chloro-8-methoxy-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C14H10ClNO2/c1-18-11-4-2-3-9-10-6-5-8(7-17)12(15)14(10)16-13(9)11/h2-7,16H,1H3 |
InChI Key |
LWKFJHQXMVPZII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C=CC(=C3Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


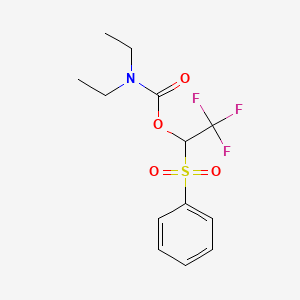
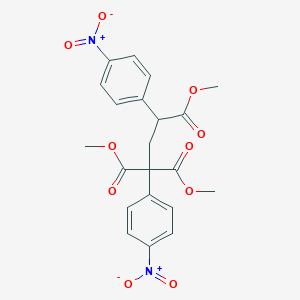
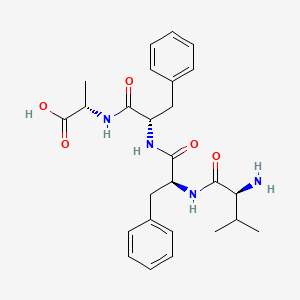
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
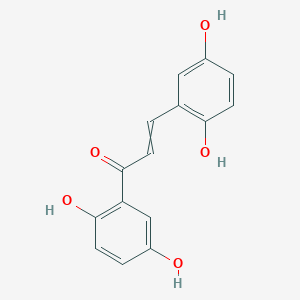

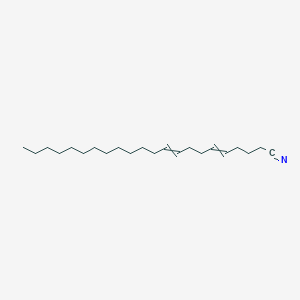
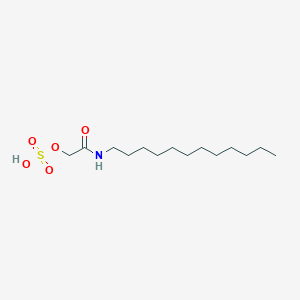
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

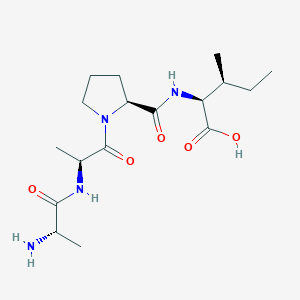
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
